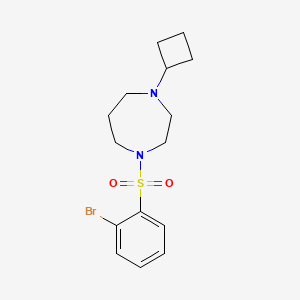

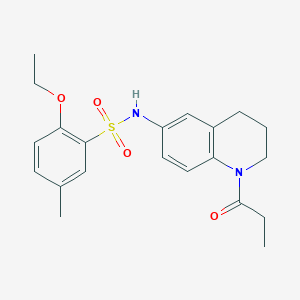

![molecular formula C12H17NO2 B2454095 Ethyl 2-[(2-phenylethyl)amino]acetate CAS No. 54608-35-4](/img/structure/B2454095.png)

Ethyl 2-[(2-phenylethyl)amino]acetate

Descripción general

Descripción

Ethyl 2-[(2-phenylethyl)amino]acetate is a chemical compound with the CAS Number: 54608-35-4. It has a molecular weight of 207.27 . This compound is typically stored at temperatures between 2-8°C in a dark place . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl [(2-phenylethyl)amino]acetate . The InChI Code for this compound is 1S/C12H17NO2/c1-2-15-12(14)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-[(2-phenylethyl)amino]acetate is a liquid in its physical form . It has a molecular weight of 207.27 . This compound is typically stored at temperatures between 2-8°C in a dark place .Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

Ethyl 2-[(2-phenylethyl)amino]acetate and its derivatives have been the subject of crystal structure analysis. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray methods, revealing significant stabilization by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).

2. Antitumor Activity

Certain derivatives of Ethyl 2-[(2-phenylethyl)amino]acetate have shown promise in antitumor activity. For example, the synthesis and crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated distinct inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).

3. Chemical Synthesis Processes

Ethyl 2-[(2-phenylethyl)amino]acetate is also important in chemical synthesis. For instance, the preparation of ethyl 2-(4-isocyanatophenyl)acetate was described, highlighting the influence of various factors on the reaction process (Jian-biao, 2008).

4. Organic Chemistry Applications

The compound finds applications in organic chemistry, such as in the Lossen rearrangement for synthesizing ureas and hydroxamic acids from carboxylic acids, achieved without racemization and under milder conditions (Thalluri et al., 2014).

5. Green Chemistry Education

Ethyl 2-[(2-phenylethyl)amino]acetate derivatives have been used in educational settings to teach green chemistry principles. For example, ethyl (4-phenylphenyl)acetate was synthesized in an undergraduate organic chemistry lab to demonstrate green Suzuki coupling reactions (Costa et al., 2012).

6. Mechanistic and Theoretical Investigations

The mechanisms for the functionalization of related compounds have been studied using computational methods, providing insights into chemical interactions (Zhou et al., 2017).

7. Enzyme Inhibition Studies

Ethyl 2-[(2-phenylethyl)amino]acetate and its analogs have been evaluated for their enzyme inhibition properties, with several compounds showing high inhibition towards α-glucosidase and β-glucosidase (Babar et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Propiedades

IUPAC Name |

ethyl 2-(2-phenylethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVKOLZYLWXQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-phenylethyl)amino]acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)

![2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2454015.png)

![3-Cyclohexylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2454016.png)

![2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2454017.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2454019.png)

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2454020.png)